molecular formula C10H18O B13456064 {6-Methylspiro[2.5]octan-6-yl}methanol

{6-Methylspiro[2.5]octan-6-yl}methanol

Cat. No.: B13456064
M. Wt: 154.25 g/mol
InChI Key: ZAHRPWWVWZEGGY-UHFFFAOYSA-N
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Description

{6-Methylspiro[2.5]octan-6-yl}methanol is a spirocyclic compound characterized by a six-membered spiro[2.5]octane framework with a methyl group at the 6-position and a hydroxymethyl (-CH2OH) substituent. The spiro architecture introduces significant steric constraints, while the polar hydroxyl group enhances solubility in polar solvents.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(6-methylspiro[2.5]octan-6-yl)methanol

InChI

InChI=1S/C10H18O/c1-9(8-11)2-4-10(5-3-9)6-7-10/h11H,2-8H2,1H3

InChI Key

ZAHRPWWVWZEGGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2)CO

Origin of Product

United States

Preparation Methods

Cyclization-Based Construction of the Spirocyclic Core

The primary strategy for preparing {6-Methylspiro[2.5]octan-6-yl}methanol begins with the formation of the spirocyclic framework. This is typically achieved through intramolecular cyclization reactions of suitably designed precursors. Controlled reaction conditions such as temperature, solvent, and catalysts are critical to favor the formation of the spiro[2.5]octane system.

Introduction of the Methanol Functional Group

Following the formation of the spirocyclic core, the methanol group is introduced via reduction or substitution reactions depending on the starting materials:

  • Reduction of carbonyl precursors: Aldehyde or ketone intermediates on the spirocyclic ring can be reduced to the corresponding alcohol using hydride reagents such as lithium aluminum hydride (LiAlH4).

  • Substitution reactions: Halogenated spirocyclic intermediates can undergo nucleophilic substitution with hydroxide sources to install the methanol moiety.

Example: Simmons-Smith Reaction

One documented synthetic approach involves the Simmons-Smith cyclopropanation reaction using diethylzinc and diiodomethane in toluene at 20–60 °C for approximately 20 hours. This reaction facilitates the formation of the spirocyclic ring system, which can then be further elaborated to the methanol derivative.

Industrial and Laboratory Scale Synthesis

Industrial synthesis of {6-Methylspiro[2.5]octan-6-yl}methanol focuses on optimizing yield and purity through:

  • Use of catalysts to accelerate cyclization and functional group transformations.

  • Precise temperature control to minimize side reactions.

  • Purification techniques such as distillation and chromatographic separation to isolate the target compound.

Laboratory-scale syntheses typically employ silica gel column chromatography for purification after reaction completion.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Cyclization Diethylzinc, diiodomethane, toluene, 20–60 °C, 20 h Formation of spirocyclic ring
Reduction Lithium aluminum hydride (LiAlH4), ether solvents Reduction of carbonyl to alcohol
Substitution Hydroxide ion sources, polar solvents Introduction of methanol group
Purification Silica gel chromatography, distillation Isolation of pure product

Research Findings and Data Tables

Molecular and Physical Properties

Property Data
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (6-methylspiro[2.5]octan-6-yl)methanol
CAS Number 849671-56-3
InChI Key ZAHRPWWVWZEGGY-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2(CC1)CC2)CO
Origin of Product United States

Yield and Reaction Efficiency

  • Simmons-Smith reaction conditions yield approximately 34% of the desired spirocyclic methanol product under optimized laboratory conditions.

  • Industrial processes aim to improve this yield through catalyst and solvent system optimization.

Summary of Preparation Methods

Method Description Advantages Limitations
Cyclization + Reduction Formation of spiro ring followed by carbonyl reduction Straightforward, well-studied Moderate yields, requires careful control
Simmons-Smith Reaction Cyclopropanation using diethylzinc and diiodomethane Efficient ring formation Requires handling of organometallic reagents
Nucleophilic Substitution Hydroxylation of halogenated intermediates Versatile functionalization Depends on availability of precursors

Chemical Reactions Analysis

Types of Reactions

{6-Methylspiro[2.5]octan-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.

    Substitution: The compound can participate in substitution reactions where the methanol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of {6-Methylspiro[2.5]octan-6-yl}methanol can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

{6-Methylspiro[2.5]octan-6-yl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6-Methylspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s unique properties and effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Methanol Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
{6-Methylspiro[2.5]octan-6-yl}methanol -CH3 at spiro-6; -CH2OH C9H16O 140.22 Not explicitly listed Presumed intermediate in drug synthesis
(2,2-Difluorospiro[2.5]octan-6-yl)methanol -CF2 at spiro-2,2; -CH2OH C8H12F2O 162.18 1783695-47-5 High polarity due to fluorine; used in specialty chemicals
{5-Azaspiro[2.5]octan-6-yl}methanol Nitrogen at spiro-5; -CH2OH C8H15NO 141.21 2111137-79-0 Potential building block for bioactive molecules
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol Bridged N-atom; -CH2OH C9H17NO 155.24 37089-66-0 Liquid form; used in chiral synthesis
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid HCl Oxa- and aza-substituents; carboxylic acid derivative C9H14ClNO3 207.7 160415-13-4 Discontinued due to limited stability

Physicochemical Properties

  • Polarity and Solubility: Fluorinated analogs (e.g., (2,2-Difluorospiro[2.5]octan-6-yl)methanol) exhibit enhanced polarity compared to the methyl-substituted parent compound, improving solubility in organic-aqueous mixtures . The nitrogen-containing derivatives (e.g., {5-Azaspiro[2.5]octan-6-yl}methanol) demonstrate basicity, enabling salt formation and pH-dependent solubility .
  • Thermal Stability: Bridged systems like {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol show higher thermal stability (liquid at room temperature) due to reduced ring strain .

Research Findings and Challenges

  • Structure-Activity Relationships (SAR): The addition of fluorine or nitrogen atoms in spiro systems enhances target binding in enzyme inhibitors (e.g., KIF18A inhibitors) by modulating electronic and steric profiles . Methyl groups at the spiro junction (as in {6-Methylspiro[2.5]octan-6-yl}methanol) may improve metabolic stability but reduce conformational flexibility .
  • Synthetic Limitations: Low yields (e.g., 48% for Ethyl 7-(6-Azaspiro[2.5]octan-6-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylate) highlight challenges in spiro ring formation under mild conditions .

Q & A

Q. Challenges :

  • Regioselectivity : Ensuring correct substitution at the 6-position requires precise control of reaction conditions (e.g., temperature, solvent polarity) .
  • Fluorination (if applicable) : Introducing fluorine atoms demands specialized reagents (e.g., DAST) and anhydrous conditions .

Which analytical techniques are essential for confirming the structure of {6-Methylspiro[2.5]octan-6-yl}methanol?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns proton and carbon environments, confirming spirocyclic connectivity and substituent placement .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the spiro system .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for spiro compounds .

How can researchers optimize reaction parameters to improve yield and purity during synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to systematically vary temperature, solvent (e.g., THF vs. DCM), and catalyst loading .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while non-polar solvents improve crystallization .
  • Catalyst Screening : Test Lewis acids (e.g., BF3·OEt2) for spirocycle formation .
  • In-line Analytics : Monitor reactions via FTIR or HPLC to identify intermediates and optimize reaction time .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguous shifts .
  • Isotopic Labeling : Use deuterated analogs to confirm assignments in overcrowded spectra .
  • Crystallographic Refinement : Leverage SHELXL for high-precision structural models when NMR data is inconclusive .

What computational methods predict the biological activity of {6-Methylspiro[2.5]octan-6-yl}methanol?

Q. Advanced

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methyl vs. fluoro) with bioactivity data .
  • Molecular Dynamics (MD) : Assess conformational stability of the spiro system in biological environments (e.g., lipid membranes) .

How can researchers design in vitro assays to evaluate its interaction with biological targets?

Q. Advanced

  • Radioligand Binding Assays : Use tritiated or fluorescent probes to quantify affinity for receptors (e.g., GPCRs) .
  • Enzyme Inhibition Assays : Measure IC50 values via spectrophotometric or fluorogenic substrates .
  • Cellular Uptake Studies : Employ LC-MS/MS to track intracellular concentrations and metabolic stability .

What are the implications of stereochemistry on the reactivity and bioactivity of this compound?

Q. Advanced

  • Reactivity : Stereochemical rigidity in the spiro system limits rotational freedom, affecting reaction pathways (e.g., selective oxidation at axial vs. equatorial positions) .
  • Bioactivity : Enantiomers may exhibit divergent binding modes. Resolve chirality via:
    • Chiral HPLC : Separate enantiomers using cellulose-based columns .
    • X-ray Crystallography : Determine absolute configuration for structure-activity studies .

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